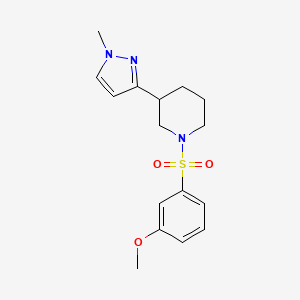

![molecular formula C11H11N3O2S B2367597 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde CAS No. 442531-30-8](/img/structure/B2367597.png)

4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

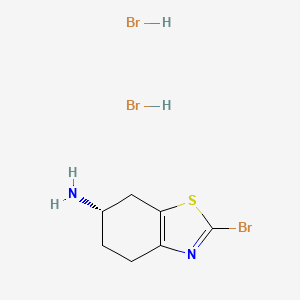

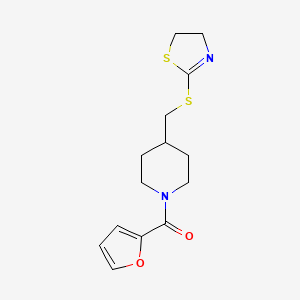

The molecular structure of “4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde” can be inferred from its name. It contains a 1,2,4-triazole ring attached to a benzaldehyde group via a thiomethyl linker. The benzaldehyde group is substituted with a methoxy group .Aplicaciones Científicas De Investigación

- The triazole ring in this compound can act as both a hydrogen bond acceptor and donor, making it an interesting scaffold for antimicrobial agents . Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. Further studies could investigate its mechanism of action and optimize its efficacy.

- The 1,4-disubstituted 1,2,3-triazoles, including this compound, serve as surrogates for peptide bonds. They offer chemical and biological stability, making them valuable tools in drug discovery and peptide-based therapeutics . Investigating their interactions with enzymes and proteins could reveal novel drug candidates.

- Analogues containing a 1,2,4-triazole ring have shown promise in breast cancer therapy. FDA-approved drugs like letrozole and anastrozole, which contain similar triazole moieties, are used as first-line treatments for postmenopausal women with breast cancer . Researchers could explore the potential of this compound in inhibiting estrogen receptors or other relevant pathways.

- Triazole-containing compounds find use in various industrial applications. For instance, they are employed in dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (especially for copper alloys) . Investigating the specific properties of this compound for such applications could yield practical benefits.

- The synthesis of this compound involves the “click reaction” between 4-O-propargylated benzaldehyde and organic bromides/azides . Click chemistry is a powerful tool for creating diverse chemical libraries and functionalizing molecules. Researchers could explore its utility in designing new compounds.

Antimicrobial Activity

Peptide Bond Surrogate

Breast Cancer Treatment

Industrial Applications

Click Chemistry

Propiedades

IUPAC Name |

4-methoxy-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-16-10-3-2-8(5-15)4-9(10)6-17-11-12-7-13-14-11/h2-5,7H,6H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVHCLQMQLAUKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CSC2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2367516.png)

![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)

![1-(6-methylbenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2367531.png)

![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2367532.png)

![N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2367534.png)